molecular formula C6H7NO3S B1593927 3-Hydroxybenzenesulfonamide CAS No. 20759-40-4

3-Hydroxybenzenesulfonamide

Cat. No.: B1593927
CAS No.: 20759-40-4
M. Wt: 173.19 g/mol
InChI Key: OQPPWRYNXRWUAQ-UHFFFAOYSA-N
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Description

3-Hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide, where a hydroxyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzenesulfonamide can be synthesized through the reaction of 3-hydroxybenzene-1-sulfonyl chloride with aqueous ammonia. The reaction typically involves dissolving 3-hydroxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) and then adding a 7M aqueous ammonia solution. The mixture is stirred for about an hour, concentrated under vacuum, and then taken up in ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the sulfonation of phenol derivatives followed by amination. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxybenzenesulfonamide, particularly in its role as a carbonic anhydrase inhibitor, involves the coordination of the sulfonamide group with the zinc ion in the enzyme’s active site. This interaction inhibits the enzyme’s activity by preventing the hydration of carbon dioxide, which is crucial for various physiological functions .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a biochemical probe and industrial intermediate.

Properties

IUPAC Name

3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPWRYNXRWUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348454
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20759-40-4
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminobenzenesulfonamide (2.35 g, 13.6 mmol) in 30% sulfuric acid (18 mL) stirred in a 0° C. ice-water bath was added dropwise a solution of sodium nitrite (1.22 g, 17.7 mmol) in water (10 mL). The resulting reaction solution continued to stir in an ice-water bath for 30 min. The solution was then stirred in a 100° C. oil bath for 30 min. After cooling to room temperature, the reaction solution was partitioned between ethyl acetate and brine. After shaking, the aqueous phase was extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulfate, filtered, and concentrated to a yellow solid (2.11 g, 89% yield).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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